20-Hydroxyganoderic acid G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

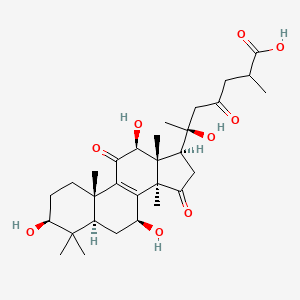

Structure

2D Structure

Properties

Molecular Formula |

C30H44O9 |

|---|---|

Molecular Weight |

548.7 g/mol |

IUPAC Name |

(6S)-6-hydroxy-2-methyl-4-oxo-6-[(3S,5R,7S,10S,12S,13R,14R,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid |

InChI |

InChI=1S/C30H44O9/c1-14(25(37)38)10-15(31)13-28(5,39)18-12-20(34)30(7)21-16(32)11-17-26(2,3)19(33)8-9-27(17,4)22(21)23(35)24(36)29(18,30)6/h14,16-19,24,32-33,36,39H,8-13H2,1-7H3,(H,37,38)/t14?,16-,17-,18+,19-,24+,27-,28-,29-,30-/m0/s1 |

InChI Key |

HHCQRNABFNZPFW-BETRBYGXSA-N |

Isomeric SMILES |

CC(CC(=O)C[C@@](C)([C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)O)C)C)O)C(=O)O |

Canonical SMILES |

CC(CC(=O)CC(C)(C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)O)C)C)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery, Isolation, and Profile of 20-Hydroxyganoderic Acid G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-Hydroxyganoderic acid G, a lanostane-type triterpenoid (B12794562), has been identified as a constituent of the medicinal mushrooms Ganoderma curtisii and Ganoderma lucidum. This technical guide provides an in-depth overview of its discovery, a detailed methodology for its isolation and purification, and an exploration of its potential therapeutic applications, particularly focusing on its anti-inflammatory properties. Quantitative data is presented in structured tables, and key experimental workflows and putative signaling pathways are visualized using diagrams. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The genus Ganoderma, commonly known as Reishi or Lingzhi, has been a cornerstone of traditional medicine in Asia for centuries. Modern scientific investigation has identified a vast array of bioactive secondary metabolites within these fungi, with triterpenoids, particularly ganoderic acids, being of significant interest due to their diverse pharmacological activities. This compound is one such highly oxygenated lanostane (B1242432) triterpenoid that has emerged as a compound of interest for its potential therapeutic effects.

Discovery and Source

This compound was first identified as a natural product isolated from the fruiting bodies of Ganoderma curtisii and has also been reported in the widely studied species, Ganoderma lucidum. Its discovery was the result of systematic phytochemical investigations aimed at identifying the bioactive constituents of these medicinal mushrooms. The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical and Bioactivity Data

A summary of the key physicochemical properties and reported biological activity of this compound is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₀H₄₄O₈ |

| Molecular Weight | 532.67 g/mol |

| Class | Lanostane Triterpenoid |

| Appearance | White powder |

| Solubility | Soluble in methanol (B129727), ethanol (B145695), DMSO, and chloroform (B151607) |

| Characteristic MS Fragment Ions (m/z) | 531.2934 [M-H]⁻, 403.2093, 385.2003[1] |

Table 2: In Vitro Bioactivity of this compound

| Assay | Cell Line | Target | Result |

| Anti-inflammatory Activity | BV-2 (murine microglia) | LPS-induced inflammation | IC₅₀ = 21.33 μM[2] |

Experimental Protocols: Isolation and Purification

The following is a generalized yet detailed protocol for the isolation and purification of this compound from the fruiting bodies of Ganoderma species, compiled from established methodologies for ganoderic acid extraction.

Extraction

-

Preparation of Fungal Material: Dried fruiting bodies of Ganoderma curtisii or Ganoderma lucidum are ground into a fine powder (60-80 mesh) to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered material is subjected to exhaustive extraction with 95% ethanol at a solid-to-liquid ratio of 1:15 (w/v). The extraction is typically carried out at 60°C for 2 hours with continuous stirring. This process is repeated three times to ensure the maximum yield of triterpenoids.

-

Concentration: The ethanol extracts are combined and filtered. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Purification

The crude extract, a complex mixture of various compounds, is subjected to a series of chromatographic separations to isolate this compound.

-

Silica (B1680970) Gel Column Chromatography (Initial Fractionation):

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A stepwise gradient of chloroform-methanol (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, v/v).

-

Procedure: The crude extract is dissolved in a minimal amount of chloroform and loaded onto the silica gel column. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar polarity to ganoderic acids are pooled and concentrated.

-

-

Reversed-Phase C18 Column Chromatography (Fine Purification):

-

Stationary Phase: C18 reversed-phase silica gel.

-

Mobile Phase: A gradient of methanol-water or acetonitrile-water, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical gradient might start from 40% methanol in water and gradually increase to 100% methanol.

-

Procedure: The triterpenoid-rich fraction from the silica gel column is dissolved in the initial mobile phase and loaded onto the C18 column. Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify and isolate the pure this compound.

-

Characterization

The structure and purity of the isolated this compound are confirmed using the following spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to elucidate the detailed chemical structure.

Mandatory Visualizations

Experimental Workflow

Caption: Generalized workflow for the isolation and purification of this compound.

Putative Anti-inflammatory Signaling Pathway

While the direct molecular targets of this compound are still under investigation, its anti-inflammatory activity in LPS-stimulated microglia suggests a potential modulation of key inflammatory signaling pathways. Based on the known mechanisms of other ganoderic acids, a putative signaling pathway is proposed below.

Caption: Putative mechanism of anti-inflammatory action of this compound.

Mechanism of Action and Therapeutic Potential

This compound has demonstrated notable anti-inflammatory effects by inhibiting lipopolysaccharide (LPS)-activated BV-2 microglia cells with an IC₅₀ of 21.33 μM[2]. Microglia are the resident immune cells of the central nervous system, and their overactivation is a hallmark of neuroinflammation, which is implicated in the pathogenesis of various neurodegenerative diseases.

While the precise molecular mechanism of this compound has not been fully elucidated, the activities of other ganoderic acids provide a strong indication of its likely mode of action. Ganoderic acids are known to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

-

NF-κB Pathway: In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those encoding for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). It is hypothesized that this compound may inhibit this pathway, thereby suppressing the production of these inflammatory mediators.

-

MAPK Pathway: The MAPK signaling cascade, including p38 MAPK, is another critical regulator of the inflammatory response. Activation of this pathway also leads to the production of pro-inflammatory cytokines. Ganoderic acids have been shown to inhibit the phosphorylation of key proteins in the MAPK pathway.[1]

The ability of this compound to inhibit microglial activation suggests its therapeutic potential in neuroinflammatory conditions. Further research is warranted to explore its efficacy in in vivo models of neurodegeneration and other inflammatory diseases.

Conclusion

This compound is a promising bioactive triterpenoid from Ganoderma species with demonstrated anti-inflammatory properties. This guide provides a comprehensive overview of its discovery, detailed protocols for its isolation and purification, and a plausible mechanism for its biological activity. The presented information serves as a valuable resource for researchers and professionals in the field, facilitating further investigation into the therapeutic potential of this natural compound. The continued exploration of this compound and similar natural products holds significant promise for the development of novel therapeutics for a range of inflammatory and neurodegenerative disorders.

References

Lanostane Triterpenoids from Ganoderma curtisii: A Technical Guide for Researchers

Abstract

Ganoderma curtisii, a species of medicinal mushroom, is a prolific source of structurally diverse and biologically active lanostane (B1242432) triterpenoids. These compounds have garnered significant attention within the scientific community for their potential therapeutic applications, particularly in the realms of anti-inflammatory and anti-cancer research. This technical guide provides a comprehensive overview of the lanostane triterpenoids isolated from G. curtisii, detailing their chemical structures, biological activities, and the experimental protocols for their extraction, purification, and characterization. Furthermore, this document elucidates the potential molecular mechanisms and signaling pathways through which these compounds exert their effects, offering valuable insights for drug discovery and development.

Introduction

The genus Ganoderma has been a cornerstone of traditional medicine for centuries, with modern research increasingly validating its therapeutic potential.[1] A significant portion of the pharmacological activities attributed to Ganoderma species is linked to their rich content of triterpenoids, particularly those with a lanostane skeleton.[2][3] Ganoderma curtisii, a member of this esteemed genus, has been the subject of phytochemical investigations that have led to the isolation and characterization of numerous lanostane triterpenoids with promising biological profiles.[4]

This guide aims to consolidate the current knowledge on lanostane triterpenoids from G. curtisii, presenting it in a manner that is both accessible and practical for researchers in natural product chemistry, pharmacology, and drug development.

Lanostane Triterpenoids from Ganoderma curtisii

A significant study on the fruiting bodies of Ganoderma curtisii led to the isolation of twenty-nine lanostane triterpenoids.[4] Among these, one was a new compound, and four were isolated from the genus Ganoderma for the first time.[4] The structures of these compounds were elucidated using extensive spectroscopic analysis.

Quantitative Data Summary

The biological activity of the isolated lanostane triterpenoids has been evaluated, with a notable focus on their anti-inflammatory properties. The inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced BV-2 microglia cells are a key measure of this activity.[4] The half-maximal inhibitory concentration (IC50) values for a selection of these compounds are presented in Table 1.

| Compound Number | Compound Name | IC50 (µM) for NO Production Inhibition | Reference |

| 1-29 (specific names not fully available in abstract) | Not fully specified in abstract | 3.65 ± 0.41 to 28.04 ± 2.81 | [4] |

Note: The specific names and structures of all 29 compounds are detailed in the full research publication by Jiao et al. (2016). The IC50 range represents the activities of the tested compounds from that study.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of lanostane triterpenoids from Ganoderma curtisii. These protocols are based on established methods reported in the literature for Ganoderma species.

Extraction and Isolation of Lanostane Triterpenoids

The general workflow for the extraction and isolation of these compounds is depicted in the following diagram.

Caption: Experimental Workflow for Isolation and Bioactivity Screening.

Protocol:

-

Preparation of Fungal Material: Air-dried and powdered fruiting bodies of G. curtisii are used as the starting material.

-

Extraction: The powdered material is extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The resulting fractions are subjected to repeated column chromatography. Common stationary phases include silica (B1680970) gel, Sephadex LH-20, and ODS (C18). Elution is typically performed with a gradient of solvents, such as chloroform-methanol or hexane-ethyl acetate.

-

High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified by preparative or semi-preparative HPLC to yield pure compounds.

Structure Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and stereochemistry of the molecules. The NMR data for four known lanostane triterpenoids were reported for the first time in the study of G. curtisii.[4]

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in BV-2 Microglia

This assay is a standard method to evaluate the anti-inflammatory potential of compounds.

-

Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compounds. After a pre-incubation period (e.g., 1 hour), the cells are stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) to induce an inflammatory response.

-

Measurement of Nitric Oxide: After a further incubation period (e.g., 24 hours), the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is measured at 540 nm.

-

Data Analysis: The percentage of NO production inhibition is calculated relative to LPS-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Signaling Pathways and Mechanisms of Action

Lanostane triterpenoids from Ganoderma species are known to exert their biological effects through the modulation of various signaling pathways. While the specific pathways for compounds from G. curtisii are a subject of ongoing research, the following sections describe the generally accepted mechanisms for this class of molecules.

Anti-inflammatory Signaling

The anti-inflammatory effects of lanostane triterpenoids are, in part, mediated by the inhibition of pro-inflammatory mediators such as nitric oxide (NO). This is often achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression, which is a key enzyme in the inflammatory cascade.

Caption: Putative Anti-inflammatory Signaling Pathway.

Anticancer Signaling Pathways

Lanostane triterpenoids have demonstrated cytotoxic and antiproliferative activities against various cancer cell lines.[5] These effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Caption: Potential Anticancer Signaling Pathways.

Conclusion and Future Perspectives

Ganoderma curtisii is a rich and valuable source of lanostane triterpenoids with significant therapeutic potential. The compounds isolated from this mushroom have demonstrated potent anti-inflammatory activities, and by extension of the known activities of this chemical class, likely possess anticancer properties as well. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research into these promising natural products.

Future studies should focus on the complete phytochemical profiling of G. curtisii, the elucidation of the precise molecular targets of its lanostane triterpenoids, and in vivo studies to validate their therapeutic efficacy and safety. Such research will be crucial in translating the traditional medicinal use of this mushroom into evidence-based therapeutic agents for the treatment of inflammatory diseases and cancer.

References

- 1. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mid-Infrared Spectroscopic Study of Cultivating Medicinal Fungi Ganoderma: Composition, Development, and Strain Variability of Basidiocarps [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Lanostane triterpenoids from Ganoderma curtisii and their NO production inhibitory activities of LPS-induced microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

In-Depth Technical Guide to 20-Hydroxyganoderic Acid G: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-Hydroxyganoderic acid G, a lanostane-type triterpenoid (B12794562) isolated from fungi of the Ganoderma genus, has emerged as a compound of significant interest due to its notable anti-inflammatory properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for its isolation and for the assessment of its anti-inflammatory effects are presented. Furthermore, this guide elucidates the potential mechanism of action through signaling pathway diagrams, offering a valuable resource for researchers exploring its therapeutic potential.

Chemical Structure and Properties

This compound is a highly oxygenated lanostanoid, distinguishing it from other related ganoderic acids. Its chemical identity has been confirmed through various spectroscopic techniques.

Chemical Structure

The definitive structure of this compound is yet to be publicly depicted in detail in readily available literature. However, its molecular formula is established as C30H44O9[1]. It is characterized by a lanostane (B1242432) skeleton, a common feature among triterpenoids derived from Ganoderma. The "20-Hydroxy" prefix indicates the presence of a hydroxyl group at the C-20 position, which differentiates it from Ganoderic acid G (C30H44O8)[2].

Physicochemical Properties

Comprehensive experimental data on the physicochemical properties of this compound are not extensively reported. However, based on its classification as a ganoderic acid and available information, the following properties can be inferred and are summarized in Table 1.

| Property | Value | Source/Reference |

| Molecular Formula | C30H44O9 | [1] |

| Molecular Weight | 548.66 g/mol | Calculated |

| CAS Number | 400604-12-8 | [3] |

| Appearance | Not explicitly reported; likely a white or off-white crystalline solid. | Inferred |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). | Inferred from similar compounds[4] |

| Melting Point | Not reported. | |

| Optical Rotation | Not reported. |

Table 1: Physicochemical Properties of this compound

Spectral Data

Detailed NMR and IR spectral data for this compound are not available in the public domain. However, the structural elucidation was reportedly achieved through NMR and Mass Spectrometry (MS) analysis in the work by Ma et al. (2002)[5]. For mass spectrometry, analysis of related ganoderic acids is often performed using LC-MS with an atmospheric pressure chemical ionization (APCI) interface[6].

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its potent anti-inflammatory effect.

Anti-inflammatory Activity

This compound has been shown to be an effective inhibitor of lipopolysaccharide (LPS)-activated BV-2 microglia cells, with a reported IC50 value of 21.33 μM[3][7]. This finding suggests its potential therapeutic application in neuroinflammatory conditions.

Mechanism of Action

While the precise signaling pathways modulated by this compound have not been fully elucidated, the anti-inflammatory effects of other ganoderic acids are known to involve the inhibition of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[4][6]. It is hypothesized that this compound shares a similar mechanism.

LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), initiating a downstream signaling cascade that leads to the activation of NF-κB and MAPK pathways. This results in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This compound likely interferes with this cascade, leading to a reduction in the inflammatory response.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the isolation and biological evaluation of this compound.

Isolation and Purification

The isolation of this compound is typically performed from the fruiting bodies of Ganoderma species.

Caption: General workflow for the isolation of this compound.

Protocol:

-

Preparation of Material: Dry the fruiting bodies of Ganoderma lucidum at 60-70°C and grind them into a fine powder[7].

-

Extraction: Macerate the powdered material with 95% ethanol at a solid-to-liquid ratio of 1:20 (w/v) at 60°C for 2 hours. Repeat the extraction process three times[7][8].

-

Concentration: Combine the ethanol extracts and concentrate under reduced pressure to obtain the crude extract[7].

-

Chromatographic Separation:

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform and acetone[5].

-

Pool the fractions containing the target compound and further purify using a reversed-phase C18 column with a water/methanol gradient[5].

-

Achieve final purification by preparative High-Performance Liquid Chromatography (HPLC)[5].

-

-

Structure Confirmation: Confirm the identity and purity of the isolated this compound using NMR and MS analyses[5].

In Vitro Anti-inflammatory Assay (LPS-stimulated BV-2 Microglia)

This protocol outlines the steps to assess the anti-inflammatory activity of this compound on microglial cells.

Materials:

-

BV-2 murine microglial cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Griess Reagent

-

ELISA kits for TNF-α and IL-6

Protocol:

-

Cell Culture:

-

Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

-

Cell Viability Assay (MTT Assay):

-

Seed BV-2 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24 hours to determine non-toxic concentrations.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 570 nm.

-

-

Measurement of Nitric Oxide (NO) Production:

-

Seed BV-2 cells in a 96-well plate.

-

Pre-treat cells with non-toxic concentrations of this compound for 2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant and measure NO production using the Griess reagent.

-

Measure the absorbance at 540 nm and quantify NO concentration using a sodium nitrite (B80452) standard curve.

-

-

Measurement of Pro-inflammatory Cytokines (ELISA):

-

Following the same treatment protocol as for NO measurement, collect the cell culture supernatants after 24 hours of LPS stimulation.

-

Determine the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-inflammatory activity. This guide provides a foundational understanding of its chemical nature and biological effects, along with practical experimental protocols. Future research should focus on a more detailed elucidation of its mechanism of action, including the specific molecular targets within the NF-κB and MAPK signaling pathways. Further in vivo studies are warranted to evaluate its therapeutic efficacy in models of inflammatory diseases. The development of efficient large-scale purification methods will also be crucial for advancing its potential as a therapeutic agent.

References

- 1. 20-hydroxylganoderic acid G | C30H44O9 | CID 139586678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. [mdpi.com]

The intricate Dance of Hydroxylation: A Technical Guide to the Biosynthesis of Hydroxylated Ganoderic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of hydroxylated ganoderic acids, a class of pharmacologically significant triterpenoids from the medicinal mushroom Ganoderma lucidum. It delves into the enzymatic machinery responsible for their formation, presents quantitative data from various studies, and offers detailed experimental protocols for their investigation. This document is intended to be a valuable resource for researchers and professionals engaged in natural product biosynthesis, metabolic engineering, and drug discovery.

Ganoderic acids (GAs) are highly oxygenated lanostane-type triterpenoids that form the cornerstone of the medicinal properties attributed to Ganoderma lucidum. The hydroxylation of the ganoderic acid backbone is a key step in generating the vast structural diversity and wide range of biological activities of these compounds, including anti-tumor, anti-inflammatory, and hepatoprotective effects. Understanding the biosynthesis of these hydroxylated derivatives is paramount for their targeted production and therapeutic application.

The Biosynthetic Pathway: From Lanosterol (B1674476) to Hydroxylated Ganoderic Acids

The biosynthesis of ganoderic acids commences with the cyclization of 2,3-oxidosqualene (B107256) to form the tetracyclic triterpenoid (B12794562) scaffold, lanosterol, via the mevalonate (B85504) (MVA) pathway. Subsequent modifications of the lanosterol backbone, primarily catalyzed by a suite of cytochrome P450 monooxygenases (CYPs), lead to the formation of a diverse array of ganoderic acids. These modifications include a series of oxidation and hydroxylation reactions at various carbon positions.

The hydroxylation of the lanosterol-derived precursors is a critical step in the maturation of ganoderic acids. Key cytochrome P450 enzymes have been identified to catalyze these specific hydroxylation events. For instance, CYP5150L8 has been shown to catalyze a three-step oxidation of lanosterol at the C-26 position to produce 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA).[1] Subsequently, other P450 enzymes, such as CYP5139G1, can further hydroxylate these intermediates. CYP5139G1 is responsible for the C-28 oxidation of HLDOA, leading to the formation of 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA).[2] Other identified CYPs involved in ganoderic acid hydroxylation include CYP512U6, which hydroxylates at the C-23 position, and CYP512W2, a promiscuous enzyme that can oxidize at C-7, C-11, and C-15.

The following diagram illustrates the core biosynthetic pathway leading to hydroxylated ganoderic acids.

References

- 1. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of 20-Hydroxyganoderic Acid G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-Hydroxyganoderic acid G, a lanostane (B1242432) triterpenoid (B12794562) isolated from Ganoderma species, has emerged as a compound of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, with a primary focus on its anti-inflammatory effects. This document outlines detailed experimental protocols for cytotoxicity and anti-inflammatory assays, summarizes key quantitative data, and visualizes the proposed experimental workflow and implicated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers investigating the pharmacological potential of this natural product.

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum and other related species, are known for their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and hepatoprotective effects. Among these, this compound has been identified as a potent inhibitor of neuroinflammation. Preliminary studies have shown that it effectively suppresses the activation of microglial cells, which play a crucial role in the inflammatory processes within the central nervous system. This guide details the essential methodologies for the initial biological evaluation of this compound.

Quantitative Data Summary

The primary quantitative data available for this compound pertains to its anti-inflammatory activity in microglial cells.

| Biological Activity | Cell Line | Assay | Parameter | Value | Reference |

| Anti-inflammatory | BV-2 (murine microglia) | LPS-induced Nitric Oxide Production | IC50 | 21.33 μM | [1] |

Table 1: Summary of Quantitative Biological Data for this compound

Experimental Protocols

The following protocols are detailed to guide the preliminary biological screening of this compound. These methodologies are based on established assays for similar compounds and are tailored for the investigation of this specific triterpenoid.

Cell Culture

-

Cell Line: BV-2 murine microglial cells (ATCC® CRL-2469™)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere. Cells should be subcultured every 2-3 days to ensure exponential growth.

Cytotoxicity Assay (MTT Assay)

To determine the non-toxic concentration range of this compound, a cytotoxicity assay is essential.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

-

Procedure:

-

Seed BV-2 cells in a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO) and an untreated control.

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay evaluates the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated microglial cells.

-

Principle: The Griess reagent reacts with nitrite (B80452) (a stable product of NO) in the cell culture supernatant to form a colored azo compound, which can be quantified spectrophotometrically.

-

Procedure:

-

Seed BV-2 cells in a 24-well plate at a density of 2 x 105 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.

-

Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response. Include control groups: untreated cells, cells treated with LPS alone, and cells treated with the compound alone.

-

After incubation, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-only treated group.

-

Western Blot Analysis for Signaling Pathway Investigation

To elucidate the molecular mechanism underlying the anti-inflammatory effects of this compound, Western blotting can be used to assess the activation of key signaling pathways like NF-κB and MAPKs.

-

Procedure:

-

Cell Lysis: Following treatment as described in the NO inhibition assay, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK1/2, ERK1/2, phospho-p38, p38, phospho-JNK, JNK, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

-

Visualizations

Experimental Workflow

References

The Anti-inflammatory Potential of 20-Hydroxyganoderic Acid G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 20-Hydroxyganoderic acid G, a lanostane (B1242432) triterpenoid (B12794562) found in mushrooms of the Ganoderma genus, is emerging as a compound of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current scientific understanding of the anti-inflammatory activity of this compound. While research on this specific ganoderic acid is in its early stages, this document synthesizes the available data and provides context based on the well-documented anti-inflammatory mechanisms of structurally related ganoderic acids. The primary focus is on its in vitro effects, relevant signaling pathways, and the experimental protocols necessary for its investigation.

Quantitative Data on Anti-inflammatory Activity

The available quantitative data for the anti-inflammatory activity of this compound is currently limited. However, a key study has demonstrated its inhibitory effect on neuroinflammation. For comparative purposes, the activities of other well-studied ganoderic acids are also presented.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Compound | Cell Line | Inflammatory Stimulus | Key Inhibited Mediator | IC50 Value |

| This compound | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | Not Specified | 21.33 μM[1] |

Table 2: In Vitro Anti-inflammatory Activity of Other Ganoderic Acids

| Ganoderic Acid | Cell Line | Inflammatory Stimulus | Key Inhibited Mediators | Effective Concentration | Key Signaling Pathway(s) |

| Deacetyl Ganoderic Acid F | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | NO, iNOS, TNF-α, IL-6, IL-1β | 2.5 - 5 µg/mL | NF-κB |

| Ganoderic Acid A | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | Not specified | Farnesoid X Receptor (FXR)[2] |

| Ganoderic Acid C1 | RAW 264.7 (murine macrophages) | Lipopolysaccharide (LPS) | TNF-α | IC50: 24.5 µg/mL | NF-κB, MAPK, AP-1[3] |

Hypothesized Mechanism of Action: Modulation of Key Inflammatory Signaling Pathways

Based on extensive research on other ganoderic acids, it is hypothesized that this compound exerts its anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response.

NF-κB Signaling Pathway: The NF-κB pathway is a primary regulator of pro-inflammatory gene expression. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory agents like LPS, IκB kinase (IKK) is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., iNOS, COX-2). Ganoderic acids have been shown to inhibit this pathway by preventing the phosphorylation of IκBα and the nuclear translocation of NF-κB.[4]

MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, also plays a crucial role in inflammation. These kinases are activated by various extracellular stimuli and regulate the expression of inflammatory mediators. Some ganoderic acids have been found to suppress the phosphorylation of p38 and other MAPK proteins, thereby inhibiting the downstream inflammatory cascade.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the in vitro anti-inflammatory activity of compounds like this compound.

Cell Culture and Maintenance

-

Cell Line: Murine macrophage cell lines such as RAW 264.7 or BV-2 microglia are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This assay is essential to ensure that any observed anti-inflammatory effects are not a result of cell death.

-

Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide, a key inflammatory mediator.

-

Cell Treatment: Seed cells in a 96-well plate. Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 18-24 hours.[5]

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix equal volumes of the supernatant and Griess reagent and incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the NO concentration using a sodium nitrite (B80452) standard curve.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the secretion of pro-inflammatory cytokines like TNF-α and IL-6.

-

Cell Treatment and Supernatant Collection: Follow the same procedure as for the NO production assay.

-

ELISA Procedure: Perform the ELISA for the target cytokines according to the manufacturer's instructions provided with the specific ELISA kits.

-

Data Analysis: Generate a standard curve for each cytokine and calculate the concentration in the samples.

Western Blot Analysis of Signaling Proteins

This technique is used to measure the levels of key proteins in signaling pathways.

-

Protein Extraction: After cell treatment (shorter incubation times are often used for signaling protein phosphorylation, e.g., 30 minutes to 3 hours), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, phospho-p38, total p38), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

This compound demonstrates potential as an anti-inflammatory agent, with an IC50 value of 21.33 μM in LPS-stimulated microglia.[1] While direct mechanistic studies are currently lacking, the well-established anti-inflammatory properties of other ganoderic acids suggest that its mode of action likely involves the inhibition of the NF-κB and MAPK signaling pathways.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound within the NF-κB and MAPK pathways.

-

Conducting comprehensive dose-response studies to determine its inhibitory effects on a wider range of pro-inflammatory mediators, including various cytokines and chemokines.

-

Performing in vivo studies using animal models of inflammation to validate the in vitro findings and assess its therapeutic potential.

This technical guide serves as a foundational resource for researchers interested in exploring the anti-inflammatory properties of this compound. The provided protocols and hypothesized mechanisms offer a roadmap for further investigation into this promising natural compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of 20-Hydroxyganoderic Acid G

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyganoderic acid G is a highly oxygenated lanostane-type triterpenoid, a class of bioactive compounds primarily isolated from medicinal mushrooms of the Ganoderma genus, such as Ganoderma curtisii and Ganoderma neo-japonicum[1][2]. As a member of the ganoderic acid family, which is responsible for many of the therapeutic effects attributed to Ganoderma lucidum (Lingzhi), this compound is emerging as a compound of significant interest for its potential pharmacological activities.

This technical document provides an in-depth overview of the known and potential therapeutic targets of this compound and its close structural analog, Ganoderic acid G. It summarizes quantitative data, details relevant experimental methodologies, and visualizes key molecular pathways and workflows to support further research and drug development efforts in oncology, neuroinflammation, and metabolic disease.

Core Bioactivities and Therapeutic Areas

Research indicates that this compound and the closely related Ganoderic acid G possess a range of biological activities, primarily centered on anti-inflammatory, anti-cancer, and immunomodulatory effects[]. These activities suggest therapeutic potential in several key areas:

-

Neuroinflammatory Diseases: By targeting microglia, the primary immune cells of the central nervous system, this compound can mitigate the inflammatory processes underlying various neurodegenerative conditions[1].

-

Oncology: Demonstrates cytotoxic effects against cancer cells through mechanisms including the induction of apoptosis and inhibition of key metabolic pathways[].

-

Metabolic Disorders: Shows potential in modulating cholesterol metabolism, which is a critical factor in the pathophysiology of atherosclerosis[4].

Quantitative Bioactivity Data

The following table summarizes the key quantitative metrics reported for this compound and Ganoderic acid G, demonstrating their potency in various biological assays.

| Compound | Target/Cell Line | Bioactivity | Potency (IC50) | Reference |

| This compound | LPS-activated BV-2 Microglia | Inhibition of Nitric Oxide (NO) Production | 21.33 µM | [1] |

| Ganoderic acid G | LPS-activated BV-2 Microglia | Inhibition of Nitric Oxide (NO) Production | 5.77 µM | [] |

| Ganoderic acid G | Meth A Sarcoma Cells | Inhibition of Cell Proliferation | 6.8 µg/mL | [] |

Molecular Targets and Signaling Pathways

Target: Neuroinflammation via Microglial Modulation

One of the most clearly defined activities of this compound is the suppression of neuroinflammation. It achieves this by inhibiting the activation of microglial cells, which, when overstimulated by stimuli like lipopolysaccharide (LPS), release a cascade of pro-inflammatory mediators.

Mechanism of Action: The compound significantly inhibits the production of nitric oxide (NO), a key inflammatory signaling molecule, in LPS-stimulated BV-2 microglial cells[1][]. The closely related Ganoderic acid G also reduces the levels of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[]. This inhibition profile strongly suggests that this compound targets the Nuclear Factor-kappa B (NF-κB) signaling pathway , a central regulator of inflammatory gene expression[2]. By preventing the activation of NF-κB, the compound effectively blocks the transcription of genes for iNOS (which produces NO), TNF-α, and IL-6.

Target: Cancer Cell Proliferation and Survival

Ganoderic acid G exhibits direct anti-cancer activity by inhibiting the proliferation of Meth A sarcoma cells[]. Further investigation into its mechanism reveals that it promotes apoptosis (programmed cell death) and inhibits fatty acid synthesis, a metabolic pathway often upregulated in cancer cells to support rapid growth[].

Mechanism of Action: The induction of apoptosis is a key anti-cancer strategy. While the specific pathway for this compound is not fully elucidated, triterpenoids from Ganoderma typically induce the intrinsic (mitochondrial) apoptosis pathway. This involves altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of executioner caspases like caspase-3, which dismantle the cell[5][6][7].

Target: Cholesterol Metabolism

Beyond inflammation and cancer, Ganoderic acid G has been identified as a modulator of cholesterol metabolism. This points to a potential therapeutic role in cardiovascular diseases like atherosclerosis, which is characterized by lipid accumulation in artery walls.

Mechanism of Action: Ganoderic acid G, along with other ganoderic acids, promotes cholesterol efflux from cells. This process is mediated by the ATP-binding cassette transporter A1 (ABCA1), a key membrane protein that transfers intracellular cholesterol to apolipoprotein A-I (ApoA-1), forming high-density lipoprotein (HDL) particles for transport back to the liver[4]. Enhancing this reverse cholesterol transport is a primary therapeutic strategy for preventing or treating atherosclerosis.

Experimental Protocols & Workflows

Protocol: In Vitro Anti-Neuroinflammatory Assay

This protocol outlines the methodology used to determine the inhibitory effect of this compound on LPS-induced inflammation in microglia.

-

Objective: To quantify the inhibition of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) production.

-

Cell Line: BV-2 murine microglial cell line.

-

Reagents: this compound (in DMSO), Lipopolysaccharide (LPS) from E. coli, DMEM culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Griess Reagent, commercial ELISA kits for mouse TNF-α and IL-6.

-

Methodology:

-

Cell Culture: BV-2 cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-treated for 1-2 hours.

-

Stimulation: LPS (final concentration of 1 µg/mL) is added to the wells (excluding negative controls) to induce an inflammatory response.

-

Incubation: The plate is incubated for 24 hours.

-

Supernatant Collection: After incubation, the culture supernatant is collected for analysis.

-

NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess Reagent assay. Absorbance is read at 540 nm.

-

Cytokine Measurement: The concentrations of TNF-α and IL-6 in the supernatant are quantified using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition is calculated relative to the LPS-only control. The IC50 value is determined using non-linear regression analysis.

-

Protocol: In Vitro Cytotoxicity Assay

This protocol describes a standard method to assess the anti-proliferative effects of Ganoderic acid G on cancer cells.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Ganoderic acid G on cancer cell viability.

-

Cell Line: Meth A sarcoma cells (or other relevant cancer cell lines).

-

Reagents: Ganoderic acid G (in DMSO), appropriate culture medium (e.g., RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Cell viability reagent (e.g., MTT, MTS, or CCK-8).

-

Methodology:

-

Cell Culture: Cancer cells are maintained in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and incubated overnight.

-

Treatment: The medium is replaced with fresh medium containing serially diluted concentrations of Ganoderic acid G. A vehicle control (DMSO) is included.

-

Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: A cell viability reagent (e.g., 10 µL of CCK-8) is added to each well, and the plate is incubated for 1-4 hours until a color change is observed.

-

Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle control. The IC50 value is calculated from the dose-response curve.

-

Summary and Future Directions

This compound and its close analog Ganoderic acid G are potent bioactive triterpenoids with well-defined therapeutic potential.

Key Findings:

-

Primary Targets: LPS-activated microglia, Meth A sarcoma cells, and the ABCA1 cholesterol transporter.

-

Mechanisms: Inhibition of the NF-κB pathway, induction of the intrinsic apoptosis pathway, and promotion of reverse cholesterol transport.

-

Potential Applications: Treatment of neuroinflammatory disorders, various cancers, and atherosclerosis.

Future Research: To fully realize the therapeutic potential of this compound, further research is warranted. Key areas for future investigation include:

-

In-depth Mechanistic Studies: Elucidating the precise molecular interactions with upstream and downstream components of the NF-κB, apoptosis, and other relevant pathways (e.g., MAPK, PI3K/Akt).

-

Broad-Spectrum Activity: Screening against a wider panel of cancer cell lines and investigating effects on other immune cell types.

-

In Vivo Efficacy: Validating the observed in vitro effects in animal models of neuroinflammation, cancer, and atherosclerosis to assess bioavailability, safety, and therapeutic efficacy.

-

Synergistic Effects: Investigating potential synergistic effects when combined with existing chemotherapeutic or anti-inflammatory drugs.

-

Target Deconvolution: Utilizing chemical proteomics and other advanced techniques to identify direct protein binding partners and uncover novel mechanisms of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ganoderic acid T from Ganoderma lucidum mycelia induces mitochondria mediated apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

"literature review on the bioactivity of 20-Hydroxyganoderic acid G"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from mushrooms of the Ganoderma genus, have garnered significant scientific interest for their diverse pharmacological activities.[1][2][3] Among these, 20-Hydroxyganoderic acid G, a lanostane (B1242432) triterpenoid (B12794562) identified from the fruiting bodies of Ganoderma curtisii and Ganoderma lucidum, has emerged as a compound of interest, particularly for its potential anti-inflammatory and neuroprotective effects.[1][4] This technical guide provides a comprehensive literature review on the bioactivity of this compound, including available quantitative data, detailed experimental protocols for key assays, and an exploration of the underlying signaling pathways, often drawing parallels with the more extensively studied Ganoderic Acid A to illustrate potential mechanisms.

Bioactivity of this compound

The primary reported bioactivity of this compound is its anti-inflammatory potential, specifically its ability to inhibit the activation of microglial cells.[1] Microglia, the resident immune cells of the central nervous system, play a crucial role in neuroinflammation, which is implicated in various neurodegenerative diseases.

Quantitative Data

The inhibitory effect of this compound on lipopolysaccharide (LPS)-activated BV-2 microglia is the most well-documented quantitative measure of its bioactivity.

| Compound | Cell Line | Assay | Endpoint | Result (IC50) | Reference |

| This compound | BV-2 Microglia | Inhibition of LPS-activated cells | Nitric Oxide Production | 21.33 μM | [1] |

Experimental Protocols

To facilitate further research, this section details the methodologies for key experiments relevant to assessing the bioactivity of compounds like this compound.

Cell Culture and Treatment

Cell Line: BV-2 murine microglial cells are a standard model for studying neuroinflammation. Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay is a common method to quantify the production of nitric oxide, a key inflammatory mediator produced by activated microglia.

-

Cell Seeding: Seed BV-2 cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

-

Sample Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the concentration of nitrite (B80452) (a stable product of NO) by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. The IC50 value, the concentration of the compound that inhibits NO production by 50%, can then be determined.

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been fully elucidated, the activities of other ganoderic acids, particularly Ganoderic Acid A (GAA), in similar experimental models provide valuable insights into potential mechanisms.

Inhibition of Neuroinflammation via Farnesoid X Receptor (FXR) Activation

Studies on Ganoderic Acid A have shown that it can suppress LPS-induced neuroinflammation in BV2 microglial cells through the activation of the Farnesoid X Receptor (FXR).[3][5] FXR is a nuclear receptor that plays a role in regulating inflammation.

Proposed Mechanism:

-

LPS Stimulation: LPS binds to Toll-like receptor 4 (TLR4) on the surface of microglia.

-

Inflammatory Cascade: This binding triggers a downstream signaling cascade, leading to the activation of transcription factors like NF-κB.

-

Pro-inflammatory Gene Expression: Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

-

FXR Activation by Ganoderic Acid: this compound, similar to GAA, may act as an agonist for FXR.

-

Inhibition of NF-κB: Activated FXR can interfere with the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory genes.

Conclusion

This compound demonstrates promising bioactivity as an inhibitor of microglial activation, suggesting its potential as a therapeutic agent for neuroinflammatory conditions. The quantitative data available, specifically its IC50 value against LPS-activated BV-2 microglia, provides a solid foundation for further investigation. While the precise molecular mechanisms remain to be fully elucidated for this specific compound, the well-documented pathways of the closely related Ganoderic Acid A offer a rational basis for future research directions. Further studies are warranted to explore the full spectrum of its bioactivities, delineate its specific signaling pathway interactions, and evaluate its efficacy in in vivo models of neuroinflammation and other relevant diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ganoderic Acid A-Mediated Modulation of Microglial Polarization is Involved in Depressive-Like Behaviors and Neuroinflammation in a Rat Model of Post-Stroke Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into 20-Hydroxyganoderic Acid G: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 20-Hydroxyganoderic acid G, a notable lanostane (B1242432) triterpenoid (B12794562). The document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a centralized resource for its characterization and potential biological activities.

Introduction

This compound is a highly oxygenated lanostane triterpenoid isolated from the fruiting bodies of medicinal mushrooms such as Ganoderma curtisii and Ganoderma lucidum. With a molecular formula of C30H44O9, this compound belongs to the extensive family of ganoderic acids, which are known for their diverse pharmacological effects. Notably, this compound has demonstrated potential as an anti-inflammatory agent, exhibiting inhibitory effects on lipopolysaccharide (LPS)-activated BV-2 microglia cells. Understanding its structural and physicochemical properties through spectroscopic analysis is paramount for its further investigation and potential therapeutic applications.

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data, providing a quantitative basis for its identification and characterization.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for a Representative Ganoderic Acid Structure

Note: The following data is representative of a closely related ganoderic acid structure and is provided as a reference for the characterization of this compound. The specific chemical shifts for this compound may vary slightly.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 35.8 | 1.25 (m), 1.65 (m) |

| 2 | 35.9 | 1.90 (m), 2.10 (m) |

| 3 | 218.4 | - |

| 4 | 47.5 | - |

| 5 | 50.8 | 1.55 (m) |

| 6 | 21.3 | 1.80 (m), 2.00 (m) |

| 7 | 205.1 | - |

| 8 | 148.2 | - |

| 9 | 146.1 | - |

| 10 | 38.9 | - |

| 11 | 202.3 | - |

| 12 | 75.3 | 4.95 (d, 9.5) |

| 13 | 57.1 | - |

| 14 | 49.8 | - |

| 15 | 35.2 | 2.55 (d, 12.0), 2.80 (d, 12.0) |

| 16 | 23.5 | 1.95 (m), 2.15 (m) |

| 17 | 48.2 | 2.20 (m) |

| 18 | 15.1 | 0.68 (s) |

| 19 | 18.9 | 1.35 (s) |

| 20 | 73.1 | - |

| 21 | 27.8 | 1.50 (s) |

| 22 | 45.3 | 2.60 (m) |

| 23 | 212.5 | - |

| 24 | 48.7 | 2.90 (m) |

| 25 | 35.4 | 2.30 (m) |

| 26 | 179.8 | - |

| 27 | 17.8 | 1.15 (d, 7.0) |

| 28 | 24.3 | 1.20 (s) |

| 29 | 28.1 | 1.22 (s) |

| 30 | 21.7 | 1.28 (s) |

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| ESI-MS | Positive | 549.2985 | [M+H]⁺ |

| ESI-MS/MS | Positive | 531.2879 | [M+H - H₂O]⁺ |

| 513.2773 | [M+H - 2H₂O]⁺ | ||

| 495.2667 | [M+H - 3H₂O]⁺ |

Experimental Protocols

The following sections detail the generalized methodologies for the isolation and spectroscopic analysis of this compound, based on established protocols for ganoderic acids.

Isolation and Purification

-

Extraction: Dried and powdered fruiting bodies of Ganoderma species are extracted with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

-

Chromatography: The fraction containing the ganoderic acids (typically the chloroform or ethyl acetate fraction) is subjected to multiple chromatographic steps for purification. This includes:

-

Silica Gel Column Chromatography: Elution with a gradient of chloroform and methanol (B129727).

-

Sephadex LH-20 Column Chromatography: Elution with methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Using a C18 column with a mobile phase of methanol and water or acetonitrile (B52724) and water, often with a small percentage of formic acid.

-

NMR Spectroscopy

-

Sample Preparation: A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD) in a 5 mm NMR tube.

-

Instrumentation: NMR spectra are recorded on a Bruker Avance spectrometer, typically operating at 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra. For ¹H NMR, the spectral width is typically 0-10 ppm, and for ¹³C NMR, it is 0-220 ppm. Chemical shifts are referenced to the residual solvent signals.

Mass Spectrometry

-

Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Sample Infusion: The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused into the ESI source.

-

Data Acquisition: Mass spectra are acquired in positive or negative ion mode. For tandem mass spectrometry (MS/MS), the parent ion of interest is selected in the first mass analyzer and fragmented by collision-induced dissociation (CID), with the resulting fragment ions analyzed in the second mass analyzer.

Signaling Pathway

Ganoderic acids, including likely this compound, exert their anti-inflammatory effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.

Caption: Putative anti-inflammatory signaling pathway of this compound.

Conclusion

This technical guide consolidates the available spectroscopic information for this compound, providing a foundational resource for its identification and further research. The detailed experimental protocols offer a practical framework for its isolation and analysis. The elucidation of its interaction with key inflammatory signaling pathways, such as NF-κB and MAPK, underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further investigation into the specific molecular targets and in vivo efficacy of this compound is warranted.

Methodological & Application

Application Notes and Protocols for the Extraction of 20-Hydroxyganoderic Acid G from Ganoderma Species

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ganoderma lucidum, a well-regarded medicinal mushroom, is a rich source of bioactive triterpenoids, including a diverse array of ganoderic acids. Among these, 20-Hydroxyganoderic acid G stands out for its potential therapeutic properties. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from the fruiting bodies of Ganoderma lucidum. The methodologies described herein are compiled from established scientific literature and are intended to serve as a comprehensive guide for laboratory applications.

Data Presentation

The following tables summarize key quantitative data related to the extraction and analysis of ganoderic acids from Ganoderma species. These values can serve as a benchmark for researchers.

Table 1: Comparison of Extraction Methods and Yields of Ganoderic Acids

| Extraction Method | Solvent System | Temperature (°C) | Duration (h) | Typical Yield of Total Triterpenoids/Ganoderic Acids | Reference |

| Maceration | 95% Ethanol (B145695) | Room Temperature | 24 | Not specified | [1] |

| Soxhlet Extraction | 95% Ethanol | Boiling point of ethanol | 6 | ~1.56 - 1.74% (Ganoderic Acid Σ) | |

| Ultrasonic-Assisted Extraction | 50% Ethanol | Not specified | 0.5 | Not specified | |

| Hot Solvent Extraction | 95% Ethanol | 80 | 2 (repeated 3 times) | Not specified | [2] |

Table 2: Chromatographic Conditions for Analytical HPLC of Ganoderic Acids

| Parameter | Condition 1 | Condition 2 |

| HPLC System | Agilent 1260 Infinity or equivalent | Agilent MassChrom system or equivalent |

| Column | Zorbax C18 (e.g., 4.6 × 250 mm, 5 µm) | Phenomenex Luna C-18 (4.6 mm × 250 mm, 5 μm) |

| Mobile Phase | Acetonitrile (B52724) and 0.1% aqueous acetic acid (gradient) | Acetonitrile and 0.1% aqueous acetic acid (step gradient) |

| Gradient | Optimized for separation of target compounds | 0 min: 25% ACN -> 35 min: 35% ACN -> 45 min: 45% ACN -> 90 min: 100% ACN |

| Flow Rate | 0.6 - 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 252 nm or 254 nm | 252 nm |

| Column Temperature | 30°C | 30°C |

Experimental Protocols

This section outlines a step-by-step methodology for the extraction and purification of this compound.

Preparation of Raw Material

-

Drying: Obtain dried fruiting bodies of Ganoderma lucidum. If fresh, dry them in an oven at 60-70°C for 24-48 hours until a constant weight is achieved.

-

Grinding: Grind the dried fruiting bodies into a fine powder (40-60 mesh) using a pulverizer to increase the surface area for efficient extraction.

-

Storage: Store the powdered material in an airtight container in a cool, dry place to prevent degradation.

Ethanolic Extraction of Crude Triterpenoids

This step aims to extract the triterpenoid (B12794562) fraction, which includes this compound, from the powdered Ganoderma.

-

Maceration: Soak the Ganoderma lucidum powder (e.g., 1 kg) in 95% ethanol at a solid-to-liquid ratio of 1:10 to 1:20 (w/v) at 60°C for 2 hours with occasional stirring.[3]

-

Filtration: Filter the mixture through a multi-layer gauze or Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Repeated Extraction: Repeat the extraction process on the residue two more times with fresh 95% ethanol to ensure maximum recovery of the triterpenoids.

-

Concentration: Combine all the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a crude ethanolic extract.

Purification of this compound

This multi-step purification process is designed to isolate this compound from the crude extract.

This step separates the crude extract into fractions based on polarity.

-

Column Preparation: Prepare a silica (B1680970) gel (200-300 mesh) column and pack it using a suitable non-polar solvent such as chloroform (B151607).

-

Sample Loading: Dissolve the crude ethanolic extract in a minimal amount of chloroform and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of chloroform and acetone (B3395972) or chloroform and methanol. A suggested starting gradient could be a stepwise increase in the more polar solvent (e.g., from 100% chloroform to 9:1, 8:2, 7:3 v/v chloroform:acetone).[2]

-

Fraction Collection: Collect the eluate in fractions of a defined volume (e.g., 20-30 mL).

-

Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing triterpenoids. Fractions showing similar TLC profiles can be pooled.

The triterpenoid-rich fractions are further purified using preparative HPLC to isolate this compound.

-

Column: Use a semi-preparative or preparative C18 reversed-phase column.

-

Mobile Phase: A common mobile phase is a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% acetic acid or 0.05% trifluoroacetic acid) to improve peak shape.

-

Sample Preparation: Dissolve the pooled and dried triterpenoid-rich fraction from the silica gel chromatography step in the initial mobile phase solvent.

-

Injection and Elution: Inject the sample onto the column and elute with a programmed gradient. The gradient should be optimized to achieve baseline separation of this compound from other ganoderic acids.

-

Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which can be predetermined using an analytical HPLC system with a reference standard if available.

-

Concentration and Recrystallization: Concentrate the collected fraction under reduced pressure to remove the mobile phase. The purified this compound can be further purified by recrystallization from a suitable solvent (e.g., methanol) to obtain a high-purity crystalline solid.[2]

Quantification and Characterization

-